N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 3-chlorophenyl group and a 3-hydroxypropyl chain, along with two fluorine atoms at the 2 and 6 positions on the benzene ring. Its distinct structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds like “N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide” often target specific proteins or enzymes in the body. These targets are usually key components in biological pathways, and their modulation can lead to therapeutic effects .
Mode of Action
The compound might interact with its target by binding to a specific site, thereby modulating the target’s activity. This interaction can either inhibit or enhance the function of the target, leading to changes in downstream biological processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction with this enzyme could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as the compound’s solubility, stability, and metabolic stability could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological processes it influences. These effects could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane, followed by reduction to obtain the corresponding amine.
Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 3-(3-chlorophenyl)-3-hydroxypropylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2,6-difluorobenzamide.
Reduction: Formation of N-[3-(3-chlorophenyl)-3-aminopropyl]-2,6-difluorobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar in structure but with a nitro group instead of hydroxyl and fluorine substitutions.
N-(3-chlorophenyl)-3-hydroxypropyl)-3,4-difluorobenzamide: Similar but with different fluorine positions on the benzene ring.
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and fluorine groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c17-11-4-1-3-10(9-11)14(21)7-8-20-16(22)15-12(18)5-2-6-13(15)19/h1-6,9,14,21H,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASMOHSJADAKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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